Chiral Oxazolidinone Intermediate in BILA-2157 Synthesis via Asymmetric Bromomethylation
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one serves as the chiral oxazolidinone auxiliary (II) in the asymmetric synthesis of BILA-2157, where its lithium salt reacts with succinic anhydride followed by conversion to the bromomethyl derivative (IV) [1]. The stereochemical integrity of the (5S) configuration is essential for the subsequent diastereoselective transformations that establish the target compound's absolute stereochemistry [1].
| Evidence Dimension | Stereochemical Outcome Control in Chiral Auxiliary-Mediated Synthesis |
|---|---|
| Target Compound Data | Stereodefined (5S) configuration retained through bromomethylation step; enables downstream diastereoselective transformations [1] |
| Comparator Or Baseline | Racemic mixture or non-chiral analog — yields diastereomeric mixtures requiring separation [2] |
| Quantified Difference | N/A — difference is qualitative in stereochemical outcome rather than quantitative metric |
| Conditions | Reaction of succinic anhydride with lithium salt of chiral oxazolidinone (II) in THF, followed by sequential treatment with oxalyl chloride, CH₂N₂, and HBr [1] |
Why This Matters
For procurement supporting BILA-2157 or analogous chiral pharmaceutical programs, the (5S)-stereochemistry is a non-negotiable specification — substitution with racemic material would necessitate additional chiral separation steps and reduce overall yield.
- [1] DrugFuture. BILA-2157 Synthetic Route Diagram. Reaction of succinic anhydride with lithium salt of chiral oxazolidinone (II). Accessed 2026. View Source
- [2] S. Sugiyama et al. A three-step synthesis of optically active 5-halomethyl-2-oxazolidinones; Asymmetric desymmetrization of prochiral 1,3-dihalo-2-propyl carbamates. Heterocycles, 2001, 55(2), 353-364. View Source
